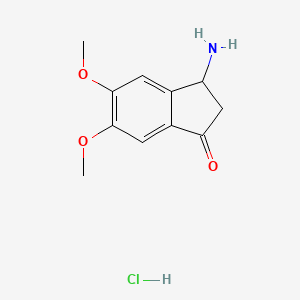
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research It is a derivative of indanone, characterized by the presence of amino and methoxy groups on the indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxyindan-1-one.
Amination: The introduction of the amino group is achieved through a nucleophilic substitution reaction. This can be done using ammonia or an amine derivative under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurodegenerative diseases such as Alzheimer’s disease.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as the modulation of neurotransmitter levels in the brain.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethoxyindan-1-one: Lacks the amino group but shares the indanone core and methoxy groups.
2-Aminoindan-1-one: Similar structure but with different substitution patterns.
3-Aminoindan-1-one: Similar amino substitution but lacks methoxy groups.
Uniqueness
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to the presence of both amino and methoxy groups on the indanone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
3-amino-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12;/h3-4,8H,5,12H2,1-2H3;1H |
Clave InChI |
FIQTUIHMHYURGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=O)CC(C2=C1)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















